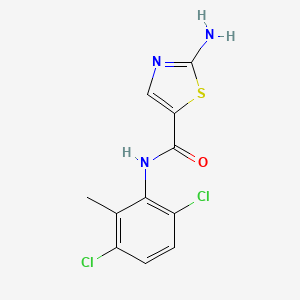
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide is a thiazole derivative with potential medicinal properties. It is known for its antifungal and antimicrobial activities . This compound is a yellow solid with a molecular formula of C11H10ClN3OS and a molecular weight of 265.7 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves several steps. One of the methods includes the use of trifluoroacetic acid (TFA) and tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)carbamate as starting materials. The reaction is carried out by stirring the solution at 25-30°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. As a precursor to Dasatinib, it inhibits protein tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound is also a precursor to Dasatinib and exhibits similar biological activities.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: This compound has potential antifungal and antimicrobial properties.
The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct biological activities and applications.
Eigenschaften
Molekularformel |
C11H9Cl2N3OS |
|---|---|
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
2-amino-N-(3,6-dichloro-2-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-5-6(12)2-3-7(13)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
QEZAWCDHZUBGND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


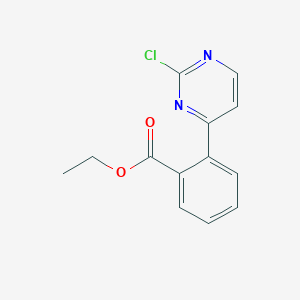
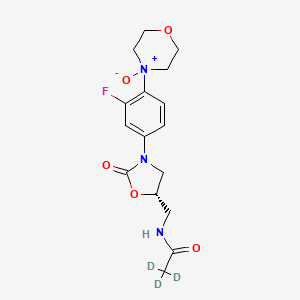
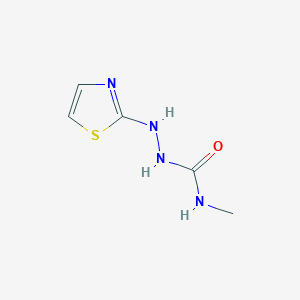
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)



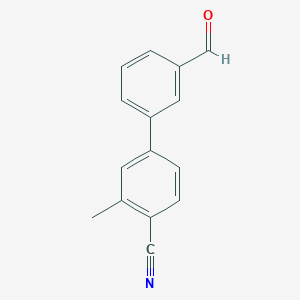

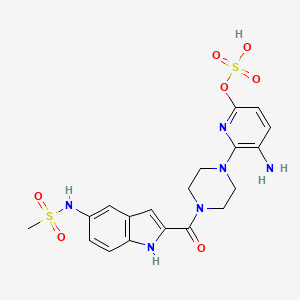
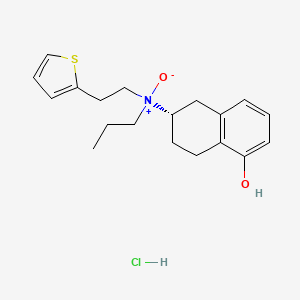
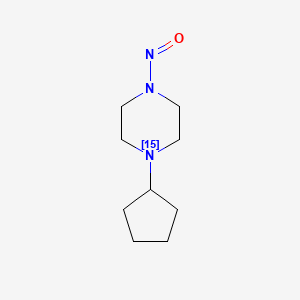
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
![4-methoxy-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B13853555.png)
